2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. This compound is also known as PTMID and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of PTMID involves the inhibition of the NF-κB pathway, which is responsible for the regulation of various cellular functions such as inflammation and immunity. PTMID inhibits the activation of NF-κB by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
PTMID has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PTMID has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, PTMID has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
PTMID has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. PTMID is also soluble in various solvents, which makes it easy to dissolve in different experimental conditions. However, one limitation of PTMID is that it has a low yield during the synthesis process, which can make it challenging to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for research on PTMID. One potential area of research is the development of PTMID-based drugs for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of the effects of PTMID on the immune system. Additionally, the development of more efficient synthesis methods for PTMID could lead to increased availability of the compound for research purposes.
Conclusion:
In conclusion, PTMID is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. PTMID has shown promising results in various scientific research fields, and further research is needed to fully understand its potential for various applications.
Scientific Research Applications
PTMID has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. PTMID has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)15(23)20(14)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKHGJBUOQEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355361 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
CAS RN |
83307-97-5 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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